7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one
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Overview
Description
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system with a chlorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one typically involves the reaction of appropriate pyridine derivatives with chloro-substituted reagents under controlled conditions. One common method involves the cyclization of 2-chloropyridine derivatives with suitable aldehydes or ketones in the presence of a base, such as triethylamine, in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrano-pyridine derivatives.
Substitution: Formation of substituted pyrano-pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound has shown potential as a scaffold for the development of bioactive molecules. It can be modified to enhance its interaction with biological targets, making it a valuable tool in drug discovery .
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide: This compound shares a similar pyrano-pyridine core but with different substituents, leading to distinct chemical and biological properties.
7H-pyrano[2,3,4-kl]acridin-2(3H)-ones: These compounds have a similar fused ring system but with additional aromatic rings, which can alter their reactivity and applications.
Uniqueness
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one is unique due to the presence of the chlorine atom, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
IUPAC Name |
7-chloro-2,3-dihydropyrano[2,3-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-6(11)3-4-12-8(5)10-7/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVAHLYFVGKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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